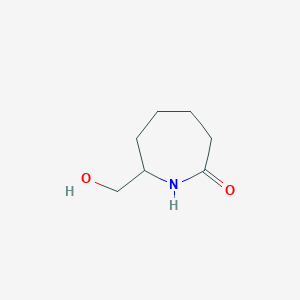![molecular formula C7H13NO2 B2917438 (2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol CAS No. 2028341-90-2](/img/structure/B2917438.png)
(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol” is a chemical compound with the CAS Number: 2028341-90-2 . It has a molecular weight of 143.19 and its molecular formula is C7H13NO2 . The IUPAC name for this compound is also "(2-oxa-6-azaspiro[3.4]octan-8-yl)methanol" .
Molecular Structure Analysis
The InChI code for “(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol” is 1S/C7H13NO2/c9-2-6-1-8-3-7(6)4-10-5-7/h6,8-9H,1-5H2 . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
The molecular weight of “(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol” is 143.19 . Its molecular formula is C7H13NO2 . The compound is stored at room temperature .Applications De Recherche Scientifique
Epidermal Growth Factor Receptor (EGFR) Inhibition
This compound is involved in the synthesis of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives. These derivatives have shown to exhibit inhibitory activities against the epidermal growth factor receptor (EGFR), which is a critical target in cancer therapy . By blocking EGFR, these compounds can potentially interfere with the growth and proliferation of cancer cells.
Organic Synthesis Intermediate
The spirocyclic structure of (2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol makes it a valuable intermediate in organic synthesis. Its unique framework can be utilized to create complex molecular architectures, which are often found in natural products and pharmaceuticals .
Chiral Ligand for Asymmetric Catalysis
Due to its chiral center and rigid spirocyclic structure, this compound can serve as a chiral ligand. It can induce asymmetry in chemical reactions, which is essential for producing enantiomerically pure substances used in drugs and other applications where stereochemistry is important .
Neurotransmitter Receptor Modulation
Research suggests that compounds with azaspiro structures may interact with various neurotransmitter receptors. This interaction could lead to the development of new treatments for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia .
Molecular Probes for Biological Studies
The compound’s structure allows it to be tagged with fluorescent markers or other probes. This enables researchers to track its interaction with biological molecules, providing insights into cellular processes and the potential for drug discovery .
Material Science Applications
Spirocyclic compounds like (2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol can be used in material science to create novel polymers with unique properties. These materials could have applications in biodegradable plastics, electronic devices, and as components of advanced composite materials .
Chemical Sensor Development
The compound’s ability to bind selectively to certain molecules makes it a candidate for the development of chemical sensors. These sensors could detect the presence of specific chemicals in the environment or in biological systems, useful for monitoring pollution or disease markers .
Pharmacological Research
As a building block in medicinal chemistry, this compound can be used to develop new pharmacological agents. Its incorporation into drug-like molecules could lead to the discovery of new therapeutics with improved efficacy and safety profiles .
Safety and Hazards
“(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol” is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-oxa-7-azaspiro[3.4]octan-5-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-2-6-1-8-3-7(6)4-10-5-7/h6,8-9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCHBMRZGFLZLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2(CN1)COC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


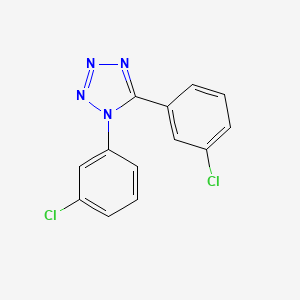
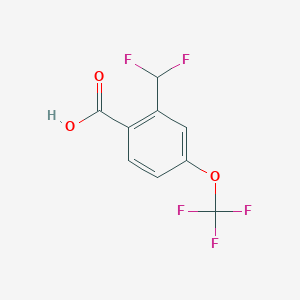
![2,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2917361.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-ethoxy-N-methylbenzamide](/img/structure/B2917365.png)
![6-Oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2917366.png)
![N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4,5-trichlorophenoxy)acetohydrazide](/img/structure/B2917368.png)
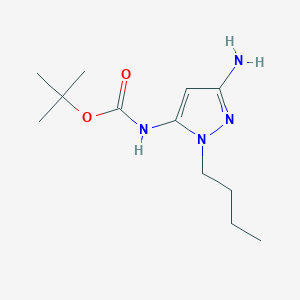
![5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2917372.png)
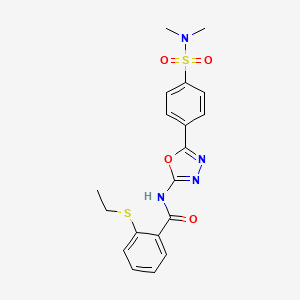
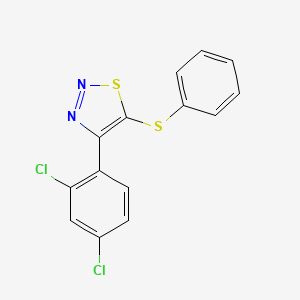
![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/no-structure.png)
